5-Fluoro-2-methoxy-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxy-4-nitrobenzoic acid: is an aromatic compound with the molecular formula C8H6FNO5 It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Fluoro-2-methoxy-4-nitrobenzoic acid involves the nucleophilic aromatic substitution of a fluorine atom on a suitable precursor. The reaction typically employs a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide . The reaction conditions often include elevated temperatures to facilitate the substitution process .
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process can include steps such as nitration , methoxylation , and fluorination of a benzoic acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Potassium fluoride in dimethyl sulfoxide or other polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Fluoro-2-methoxy-4-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry:
The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique functional groups make it a valuable intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-2-methoxy-5-nitrobenzoic acid
- 2-Fluoro-5-methoxy-4-nitrobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
Comparison:
5-Fluoro-2-methoxy-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups. The presence of the methoxy group at the 2-position and the nitro group at the 4-position, along with the fluorine atom at the 5-position, imparts distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C8H6FNO5 |
---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
5-fluoro-2-methoxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-3-6(10(13)14)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
CDJOPNSFJAHYEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.